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2-Oxabicyclo[2.1.1]hexan-4-amine

Catalog No.
S14034205
CAS No.
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxabicyclo[2.1.1]hexan-4-amine

Product Name

2-Oxabicyclo[2.1.1]hexan-4-amine

IUPAC Name

2-oxabicyclo[2.1.1]hexan-4-amine

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c6-5-1-4(2-5)7-3-5/h4H,1-3,6H2

InChI Key

DSSBJDATWRZQHE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CO2)N

2-Oxabicyclo[2.1.1]hexan-4-amine is a bicyclic compound characterized by a unique oxabicyclic structure. It has the molecular formula C5H9NOC_5H_9NO and a molecular weight of approximately 115.13g/mol115.13\,g/mol . The compound features an amine group at the 4-position of the bicyclic system, which enhances its reactivity and potential biological activity. This compound is recognized for its role as a versatile building block in organic synthesis and medicinal chemistry.

  • Oxidation: The amine group can be oxidized to form corresponding oxides or imines, depending on the conditions used .
  • Reduction: Reduction reactions can convert it into different amine derivatives, potentially altering its biological activity .
  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amine group may be replaced by other functional groups, facilitating the synthesis of more complex molecules .

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .

Research indicates that 2-oxabicyclo[2.1.1]hexan-4-amine exhibits significant biological activity, particularly in medicinal chemistry. Its bicyclic structure allows it to interact with various biological targets, potentially modulating enzyme activity and receptor interactions . Studies suggest that compounds with similar scaffolds can mimic bioactive compounds, leading to potential applications in drug development .

The synthesis of 2-oxabicyclo[2.1.1]hexan-4-amine typically involves cyclization reactions that form the bicyclic structure:

  • Cyclization from Precursors: Starting materials such as 3-hydroxycyclobutanemethanol can be cyclized under specific conditions to yield the desired bicyclic compound .
  • Photochemical Methods: Photochemical techniques can facilitate the formation of the bicyclic structure through controlled light exposure, enhancing reaction efficiency and yield .

In industrial settings, large-scale production may utilize optimized photochemical reactors to ensure high yields and purity .

2-Oxabicyclo[2.1.1]hexan-4-amine is employed in several fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules due to its unique structural properties .
  • Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including its role as a precursor in drug development .
  • Material Science: It is utilized in producing specialty chemicals and materials due to its distinctive chemical reactivity .

Studies on 2-oxabicyclo[2.1.1]hexan-4-amine have focused on its interactions with biological molecules:

  • Binding Studies: The compound's ability to fit into specific binding sites on enzymes and receptors has been explored, suggesting potential pathways for therapeutic action .
  • Bioisosteric Properties: Research indicates that this compound can act as a bioisostere for ortho-substituted phenyl rings, potentially improving the physicochemical properties of bioactive compounds .

Several compounds share structural similarities with 2-oxabicyclo[2.1.1]hexan-4-amine:

Compound NameStructural FeaturesUniqueness
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amineContains dimethyl substitutionsEnhanced lipophilicity and potential biological activity
2-Oxabicyclo[2.1.1]hexaneLacks the amine groupSimpler structure without functionalization
1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amineContains trifluoromethyl groupIncreased electronegativity affecting reactivity

Uniqueness

The uniqueness of 2-oxabicyclo[2.1.1]hexan-4-amine lies in its specific combination of a bicyclic ring system with an amine functional group, which imparts distinct chemical properties and enhances its applicability in various research and industrial contexts . This structural configuration allows it to serve as an effective scaffold in medicinal chemistry and organic synthesis.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

99.068413911 g/mol

Monoisotopic Mass

99.068413911 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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